molecular formula C12H17N3O10 B218308 furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride CAS No. 101104-92-1

furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride

Cat. No.: B218308
CAS No.: 101104-92-1
M. Wt: 281.78 g/mol
InChI Key: AUKKRNOTYGRNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride is a chemical compound with the molecular formula C15H19NO2·HCl. It is known for its unique structure, which includes a furfurylamine moiety and a methoxy-substituted phenethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride typically involves the reaction of furfurylamine with o-methoxy-alpha-methylphenethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and efficient separation and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-
  • FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, SULFATE
  • FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, NITRATE

Uniqueness

furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

101104-92-1

Molecular Formula

C12H17N3O10

Molecular Weight

281.78 g/mol

IUPAC Name

furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride

InChI

InChI=1S/C15H19NO2.ClH/c1-12(16-11-14-7-5-9-18-14)10-13-6-3-4-8-15(13)17-2;/h3-9,12,16H,10-11H2,1-2H3;1H

InChI Key

AUKKRNOTYGRNSJ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-]

Canonical SMILES

CC(CC1=CC=CC=C1OC)[NH2+]CC2=CC=CO2.[Cl-]

Synonyms

FURFURYLAMINE, N-(o-METHOXY-alpha-METHYLPHENETHYL)-, HYDROCHLORIDE

Origin of Product

United States

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